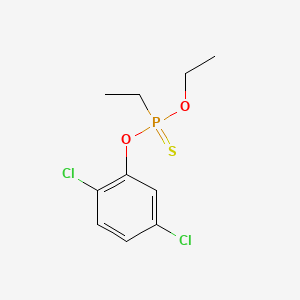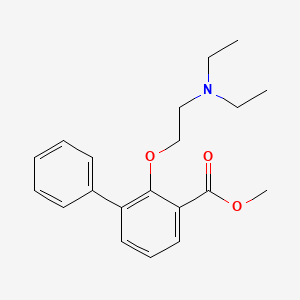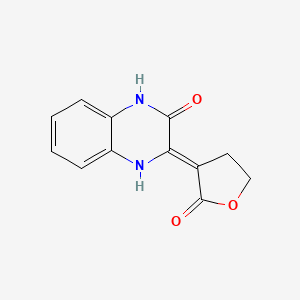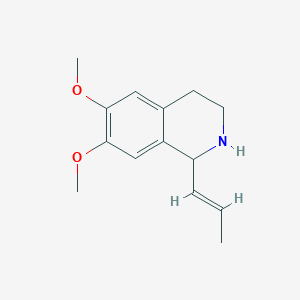
1H-Indole-5-carboxylic acid, 2-(3-cyano-4-oxo-4-(3-phenylpropoxy)-2-butenylidene)-2,3-dihydro-1,3,3-trimethyl-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl 3-phenylpropyl 5-carboxylato-alpha-cyano-1,3,3-trimethylindoline-delta2,gamma-crotonate is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
The synthesis of 5-Methyl 3-phenylpropyl 5-carboxylato-alpha-cyano-1,3,3-trimethylindoline-delta2,gamma-crotonate involves several steps. The starting materials typically include 1H-Indole-5-carboxylic acid and 3-phenylpropyl bromide. The reaction conditions often require the use of strong bases such as sodium hydride (NaH) and solvents like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution and subsequent cyclization to form the desired product .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) can convert the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents like sodium methoxide (NaOMe).
Hydrolysis: Acidic or basic hydrolysis can break down the ester group to form the corresponding carboxylic acid.
Applications De Recherche Scientifique
5-Methyl 3-phenylpropyl 5-carboxylato-alpha-cyano-1,3,3-trimethylindoline-delta2,gamma-crotonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes and pigments due to its unique chromophoric properties.
Mécanisme D'action
The mechanism of action of 5-Methyl 3-phenylpropyl 5-carboxylato-alpha-cyano-1,3,3-trimethylindoline-delta2,gamma-crotonate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. The cyano group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function .
Comparaison Avec Des Composés Similaires
Similar compounds include:
5-Methyl 3-phenylpropyl 5-carboxylato-alpha-cyano-1,3,3-trimethylindoline: Lacks the delta2,gamma-crotonate moiety.
3-Phenylpropyl 5-carboxylato-alpha-cyano-1,3,3-trimethylindoline: Lacks the 5-Methyl group.
5-Methyl 3-phenylpropyl 5-carboxylato-alpha-cyano-1,3,3-trimethylindoline-delta2,gamma-crotonate:
These comparisons highlight the uniqueness of 5-Methyl 3-phenylpropyl 5-carboxylato-alpha-cyano-1,3,3-trimethylindoline-delta2,gamma-crotonate, particularly its diverse functional groups that contribute to its wide range of applications.
Propriétés
Numéro CAS |
7064-71-3 |
|---|---|
Formule moléculaire |
C27H28N2O4 |
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
methyl (2E)-2-[(E)-3-cyano-4-oxo-4-(3-phenylpropoxy)but-2-enylidene]-1,3,3-trimethylindole-5-carboxylate |
InChI |
InChI=1S/C27H28N2O4/c1-27(2)22-17-20(25(30)32-4)12-14-23(22)29(3)24(27)15-13-21(18-28)26(31)33-16-8-11-19-9-6-5-7-10-19/h5-7,9-10,12-15,17H,8,11,16H2,1-4H3/b21-13+,24-15+ |
Clé InChI |
PTQRSTLQMHJFDC-VIAAJXJMSA-N |
SMILES isomérique |
CC\1(C2=C(C=CC(=C2)C(=O)OC)N(/C1=C/C=C(\C#N)/C(=O)OCCCC3=CC=CC=C3)C)C |
SMILES canonique |
CC1(C2=C(C=CC(=C2)C(=O)OC)N(C1=CC=C(C#N)C(=O)OCCCC3=CC=CC=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxylic acid](/img/structure/B13768021.png)

![Ethyl 2-[4-(3-chlorophenyl)piperazin-1-yl]acetate](/img/structure/B13768026.png)
![6-(2-Cyclopentylethyl)-imidazo[2,1-b]thiazole-5-carboxylic acid ethyl ester](/img/structure/B13768027.png)

![N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide](/img/structure/B13768038.png)

![1,2-Ethanediamine, N,N,N'-trioctyl-N'-[2-(octylamino)ethyl]-](/img/structure/B13768046.png)



